molecular formula C20H22N4O4 B2888402 1-(3-Methoxyphenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034319-57-6

1-(3-Methoxyphenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2888402
CAS No.: 2034319-57-6
M. Wt: 382.42
InChI Key: IZUIRXDGLVQKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3-Methoxyphenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple heterocyclic structures, which are often associated with diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₄O₃

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Pyridazine Intermediate : Achieved through the reaction of hydrazine with suitable dicarbonyl compounds.
  • Pyrrolidine Ring Construction : Synthesized via cyclization reactions involving amines and aldehydes or ketones.
  • Coupling Reactions : The final compound is formed by coupling the pyridazine and pyrrolidine intermediates using coupling agents like EDC or DCC.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing pyrrolidine and pyridazine rings have shown promising results in inhibiting cancer cell proliferation in various studies. Notably, compounds with similar structures have demonstrated IC50 values in the nanomolar range against different cancer cell lines, suggesting potent antiproliferative effects .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Compounds with similar scaffolds have been reported to inhibit specific kinases involved in cancer progression, such as Aurora kinases and FLT3 .
  • Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to increased cell death .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative activity of a related compound on human acute myeloid leukemia (AML) cells. The results showed an IC50 value of 0.299 μM, indicating significant efficacy against these cancer cells .

Study 2: Inhibition of Inflammatory Pathways

Another case study focused on the anti-inflammatory properties of similar pyridazine derivatives. These compounds were shown to inhibit TNFα-induced IL-6 production in human chondro-sarcoma cells, demonstrating their potential as anti-inflammatory agents .

Data Table: Biological Activities and IC50 Values

Compound NameBiological ActivityIC50 Value (μM)Reference
Compound AAntiproliferative (AML)0.299
Compound BAnti-inflammatory (IL-6)0.004
Compound CAurora Kinase Inhibition0.162

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-27-16-5-2-4-15(11-16)24-12-14(10-19(24)25)20(26)23-9-7-17(13-23)28-18-6-3-8-21-22-18/h2-6,8,11,14,17H,7,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUIRXDGLVQKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC(C3)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.